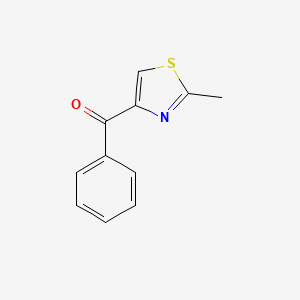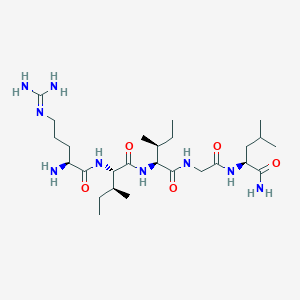
(2-Methyl-1,3-thiazol-4-yl)(phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Methyl-1,3-thiazol-4-yl)(phenyl)methanone is an organic compound that features a thiazole ring substituted with a methyl group at the second position and a phenyl group at the fourth position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methyl-1,3-thiazol-4-yl)(phenyl)methanone typically involves the reaction of 2-methylthiazole with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic acyl substitution, where the thiazole nitrogen attacks the carbonyl carbon of benzoyl chloride, leading to the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidine derivatives under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions on the phenyl ring.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidine derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
科学研究应用
(2-Methyl-1,3-thiazol-4-yl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in heterocyclic chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a potential pharmacophore in the development of new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.
作用机制
The mechanism of action of (2-Methyl-1,3-thiazol-4-yl)(phenyl)methanone involves its interaction with various molecular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions, allowing it to bind to enzymes and receptors. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
相似化合物的比较
(2-Phenylthiazol-4-yl)methanol: Similar structure but with a hydroxyl group instead of a carbonyl group.
(2-(4-Chlorophenyl)thiazol-4-yl)methanol: Contains a chlorine substituent on the phenyl ring.
(2-(4-Methoxyphenyl)thiazol-4-yl)methanol: Contains a methoxy group on the phenyl ring.
Uniqueness: (2-Methyl-1,3-thiazol-4-yl)(phenyl)methanone is unique due to the presence of both a thiazole ring and a phenyl group, which confer distinct chemical and biological properties
This compound’s versatility and potential for modification make it a valuable subject of study in various scientific disciplines.
属性
CAS 编号 |
648929-21-9 |
|---|---|
分子式 |
C11H9NOS |
分子量 |
203.26 g/mol |
IUPAC 名称 |
(2-methyl-1,3-thiazol-4-yl)-phenylmethanone |
InChI |
InChI=1S/C11H9NOS/c1-8-12-10(7-14-8)11(13)9-5-3-2-4-6-9/h2-7H,1H3 |
InChI 键 |
LXZSCYZOMOPQEF-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=CS1)C(=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1'-(1-{4-[2-(Methanesulfonyl)ethoxy]phenyl}but-1-ene-1,2-diyl)dibenzene](/img/structure/B12592968.png)
![N-[1-(4-Methylbenzene-1-sulfonyl)ethyl]thiourea](/img/structure/B12592972.png)
![(1E,1'E)-N',N''-(Dodecane-1,12-diyl)bis[N-(benzoyloxy)ethanimidamide]](/img/structure/B12592976.png)
![3-[[5-Fluoro-2-(3-hydroxyanilino)pyrimidin-4-yl]amino]phenol;hydrochloride](/img/structure/B12592979.png)

![1-[2-(Cyclohex-1-en-1-yl)ethyl]-3,4-dimethyl-1H-pyrrole-2,5-dione](/img/structure/B12592985.png)


![3-Methyl-1-[3-(trimethoxysilyl)propyl]-1H-pyrrole-2,5-dione](/img/structure/B12593008.png)



![Tricyclo[3.2.1.0~3,6~]octane-2-carboxylic acid](/img/structure/B12593024.png)
![2,2'-[Propane-1,3-diylbis(oxy)]bis[4-(diethylamino)benzaldehyde]](/img/structure/B12593032.png)
